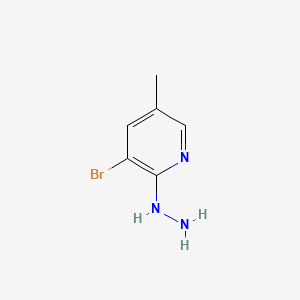

(3-Bromo-5-methylpyridin-2-yl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYBQALBHFMWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695054 | |

| Record name | 3-Bromo-2-hydrazinyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289007-61-9 | |

| Record name | 3-Bromo-2-hydrazinyl-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromo-5-methylpyridin-2-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-methylpyridin-2-yl)hydrazine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. As a hydrazine-containing heterocyclic compound, it serves as a versatile building block for the construction of more complex molecular architectures, particularly fused heterocyclic systems. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential reactivity, based on available data for the compound and its structural analogs. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental chemical properties can be summarized. Further empirical determination is recommended for precise characterization.

| Property | Value | Source |

| CAS Number | 1289007-61-9 | [1][2][3][4][5] |

| Molecular Formula | C₆H₈BrN₃ | |

| Molecular Weight | 202.06 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Structural Information:

-

IUPAC Name: this compound

-

SMILES: CC1=CC(=NC(=C1)NN)Br

Synthesis

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dibromo-5-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or butanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (e.g., 10 eq).[7]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and maintain for 24-48 hours.[7] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Reactivity and Potential Applications

Hydrazine moieties are highly reactive and serve as key functional groups in the synthesis of various heterocyclic systems. This compound is expected to undergo reactions typical of substituted hydrazines.

Potential Reactions:

-

Condensation with Carbonyl Compounds: Reaction with aldehydes and ketones to form the corresponding hydrazones. These can be further cyclized to form various heterocyclic rings.

-

Cyclization with 1,3-Dicarbonyl Compounds: Condensation with β-diketones or β-ketoesters to form pyrazole derivatives.

-

Synthesis of Fused Heterocycles: This compound is a prime candidate for the synthesis of fused pyridotriazines and other related polycyclic aromatic systems, which are of interest in drug discovery. For instance, reaction with α-haloketones can lead to the formation of imidazo[1,2-b]pyridazines.

Figure 2: Potential reaction pathways for this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the public domain. However, based on the analysis of related structures, the following characteristic signals can be anticipated:

-

¹H NMR:

-

Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm.

-

A singlet for the methyl group protons around δ 2.2-2.5 ppm.

-

Broad signals for the -NH and -NH₂ protons of the hydrazine group, which are exchangeable with D₂O.

-

-

¹³C NMR:

-

Aromatic carbons of the pyridine ring are expected in the range of δ 110-160 ppm.

-

A signal for the methyl group carbon around δ 15-20 ppm.

-

-

IR Spectroscopy:

-

N-H stretching vibrations for the hydrazine group in the range of 3200-3400 cm⁻¹.

-

C=C and C=N stretching vibrations for the pyridine ring in the range of 1400-1600 cm⁻¹.

-

C-Br stretching vibration at lower frequencies.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be expected.

-

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not currently available. However, based on the known hazards of structurally related compounds such as 3-bromo-2-methylpyridine and 5-bromo-2-hydrazinopyridine, caution is advised.[8][9]

Hazard Identification (Inferred):

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9]

-

Skin Corrosion/Irritation: Causes skin irritation.[9]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[9]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel heterocyclic compounds. While detailed experimental data on its properties are scarce, this guide provides a foundational understanding based on established chemical principles and data from analogous structures. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and are encouraged to contribute to the body of knowledge through the publication of their findings.

References

- 1. 1-(3-bromo-5-methylpyridin-2-yl)hydrazine | 1289007-61-9 [chemicalbook.com]

- 2. 1289007-61-9|this compound|BLD Pharm [bldpharm.com]

- 3. 1-(3-bromo-5-methylpyridin-2-yl)hydrazine | 1289007-61-9 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. CAS 1289007-61-9 | this compound - Synblock [synblock.com]

- 6. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 7. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (3-Bromo-5-methylpyridin-2-yl)hydrazine (CAS No. 1289007-61-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-methylpyridin-2-yl)hydrazine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including a reactive hydrazine group and a bromo-substituted pyridine ring, make it a valuable building block for the synthesis of a wide array of heterocyclic compounds. The strategic placement of the bromo, methyl, and hydrazine substituents on the pyridine core allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route with detailed experimental protocols, and the applications of this compound in drug discovery.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the following table summarizes its key chemical identifiers and predicted properties based on its structure.

| Property | Value | Reference |

| CAS Number | 1289007-61-9 | [1][2] |

| Molecular Formula | C₆H₈BrN₃ | |

| Molecular Weight | 202.05 g/mol | |

| Appearance | Predicted to be a solid at room temperature | |

| Storage Conditions | Store in a cool, dark place under an inert atmosphere. For long-term storage, a freezer at -20°C is recommended. |

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-amino-3-bromo-5-methylpyridine. The first step is a Sandmeyer-type reaction to introduce a second bromine atom at the 2-position, yielding 2,3-dibromo-5-methylpyridine. This intermediate is then subjected to a nucleophilic aromatic substitution with hydrazine hydrate to furnish the final product.

Synthesis of the Precursor: 2,3-Dibromo-5-methylpyridine

The synthesis of the key intermediate, 2,3-dibromo-5-methylpyridine, can be achieved from 2-amino-3-bromo-5-methylpyridine via a diazotization reaction followed by bromination.[3][4][5]

Reaction Scheme:

Figure 1: Synthesis of 2,3-Dibromo-5-methylpyridine.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 48% hydrobromic acid. Cool the flask in an ice-salt bath to between -5°C and 0°C.

-

Addition of Starting Material: Slowly add 2-amino-3-bromo-5-methylpyridine to the cooled hydrobromic acid with continuous stirring.

-

Bromination: While maintaining the temperature below 0°C, add bromine dropwise to the reaction mixture.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 2 hours, ensuring the temperature is kept below 0°C.

-

Reaction Completion and Neutralization: After the addition is complete, continue stirring for an additional 30 minutes. Then, slowly add a solution of sodium hydroxide to neutralize the reaction mixture, keeping the temperature below 25°C.

-

Work-up and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 2,3-dibromo-5-methylpyridine.[3]

Synthesis of this compound

The final product is synthesized through a nucleophilic aromatic substitution reaction where the more labile bromine atom at the 2-position of 2,3-dibromo-5-methylpyridine is displaced by hydrazine.

Reaction Scheme:

Figure 2: Synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dibromo-5-methylpyridine in a suitable polar solvent such as ethanol.

-

Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 4-6 molar equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product should be washed with cold water and dried.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Data (Predicted)

| 1H NMR (Predicted) | 13C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.8 | s, 1H (Pyridyl-H) |

| ~7.5 | s, 1H (Pyridyl-H) |

| ~4.5 | br s, 2H (NH₂) |

| ~2.2 | s, 3H (CH₃) |

Note: 's' denotes a singlet, and 'br s' denotes a broad singlet. The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Applications in Drug Development

Substituted hydrazinyl-pyridines are key pharmacophores in a variety of biologically active molecules. The title compound serves as a versatile intermediate for the synthesis of:

-

Fused Heterocyclic Systems: The hydrazine moiety can readily undergo cyclization reactions with various electrophiles to form pyrazoles, triazoles, and other fused ring systems which are prevalent in many drug candidates.

-

Enzyme Inhibitors: The pyridine nitrogen and the hydrazine group can act as hydrogen bond donors and acceptors, facilitating interactions with the active sites of enzymes.

-

Scaffolds for Library Synthesis: Due to its multiple points for chemical diversification, this compound is an excellent starting material for the creation of compound libraries for high-throughput screening.

Safety and Handling

Hydrazine derivatives are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The synthetic route outlined in this guide provides a practical approach for its preparation in a laboratory setting. Further investigation into the reactivity and applications of this compound is warranted to fully explore its potential in the field of drug discovery and development.

References

- 1. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 2. 1-(3-bromo-5-methylpyridin-2-yl)hydrazine(1289007-61-9)核磁图(1HNMR) [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of (3-Bromo-5-methylpyridin-2-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for the preparation of (3-bromo-5-methylpyridin-2-yl)hydrazine, a valuable building block in medicinal chemistry and drug development. The synthesis commences from 3-bromo-5-methylpyridine and proceeds through key intermediates, employing well-established chemical transformations. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

Substituted pyridyl hydrazines are important synthons in the creation of a wide array of heterocyclic compounds with diverse biological activities. The title compound, this compound, incorporates a bromine atom, a methyl group, and a hydrazine moiety on the pyridine scaffold, offering multiple points for further chemical modification. This guide details a robust, multi-step synthesis route, providing researchers with the necessary information to produce this key intermediate.

Overall Synthetic Strategy

The proposed synthetic pathway is as follows:

-

Amination : Synthesis of the key intermediate, 2-amino-3-bromo-5-methylpyridine.

-

Diazotization : Conversion of the 2-amino group to a diazonium salt.

-

Reduction : Reduction of the diazonium salt to the target hydrazine, this compound.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Amino-3-bromo-5-methylpyridine

A direct and selective amination of 3-bromo-5-methylpyridine at the 2-position can be challenging. A more practical approach involves the bromination of a readily available precursor, 2-amino-5-methylpyridine.

Reaction Scheme:

Experimental Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-5-methylpyridine (10.8 g, 100 mmol) and pyridine (9.5 g, 120 mmol) in dichloromethane (250 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (17.6 g, 110 mmol) in dichloromethane (50 mL) to the stirred solution over a period of 1 hour, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of 100 mL of a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-bromo-5-methylpyridine as a solid.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Amino-5-methylpyridine | 108.14 | 10.8 g | 100 |

| Pyridine | 79.10 | 9.5 g | 120 |

| Bromine | 159.81 | 17.6 g | 110 |

| Dichloromethane | 84.93 | 300 mL | - |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| 2-Amino-3-bromo-5-methylpyridine | 187.04 | 18.7 g | 80-90% |

Step 2 & 3: Diazotization of 2-Amino-3-bromo-5-methylpyridine and Reduction to this compound

This two-step, one-pot procedure involves the formation of the diazonium salt followed by its immediate reduction with tin(II) chloride.

Reaction Scheme:

Caption: Detailed workflow for the diazotization and reduction steps.

Experimental Procedure:

-

In a 250 mL three-necked round-bottom flask, suspend 2-amino-3-bromo-5-methylpyridine (9.35 g, 50 mmol) in concentrated hydrochloric acid (50 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a solution of sodium nitrite (3.8 g, 55 mmol) in water (10 mL) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (SnCl2·2H2O) (33.8 g, 150 mmol) in concentrated hydrochloric acid (50 mL) and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred tin(II) chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Cool the reaction mixture again in an ice bath and slowly basify by the addition of a 50% (w/v) aqueous sodium hydroxide solution until the pH is approximately 10-12, while keeping the temperature below 20 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2-Amino-3-bromo-5-methylpyridine | 187.04 | 9.35 g | 50 |

| Sodium Nitrite | 69.00 | 3.8 g | 55 |

| Tin(II) Chloride Dihydrate | 225.63 | 33.8 g | 150 |

| Concentrated HCl | 36.46 | 100 mL | - |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |

| This compound | 202.05 | 10.1 g | 60-75% |

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C6H8BrN3 |

| Molecular Weight | 202.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (d, J = 2.0 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 4.5-5.5 (br s, 3H, NHNH₂), 2.20 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 155.2, 147.8, 139.5, 122.1, 108.9, 17.2 |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C6H9BrN3⁺: 202.00, found: 202.0 |

Note: Spectroscopic data are predicted based on the structure and may vary slightly.

Safety Considerations

-

3-Bromo-5-methylpyridine : Harmful if swallowed. Causes serious eye damage.

-

Bromine : Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Nitrite : Oxidizing agent. Toxic if swallowed.

-

Concentrated Hydrochloric Acid : Highly corrosive. Causes severe skin burns and eye damage.

-

Tin(II) Chloride : Harmful if swallowed. Causes skin irritation and serious eye irritation.

-

Hydrazine derivatives : Can be toxic and are potential carcinogens. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and practical synthetic route for the preparation of this compound. By following the outlined experimental protocols and safety precautions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. The provided data and visualizations aim to facilitate a clear understanding of the entire synthetic process.

Spectroscopic and Synthetic Profile of (3-Bromo-5-methylpyridin-2-yl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound (3-Bromo-5-methylpyridin-2-yl)hydrazine. Due to the limited availability of public domain experimental data, this document combines theoretical predictions and established methodologies for analogous compounds to serve as a foundational resource for researchers. The guide includes tabulated summaries of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a detailed, adaptable experimental protocol for its synthesis, and visualizations of the synthetic workflow. This document is intended to facilitate further research and application of this compound in medicinal chemistry and drug development.

Introduction

This compound is a substituted pyridylhydrazine that holds potential as a versatile building block in the synthesis of various heterocyclic compounds. The presence of a hydrazine moiety, a bromine atom, and a methyl group on the pyridine ring offers multiple reaction sites for derivatization, making it an attractive scaffold for the development of novel therapeutic agents. Hydrazine derivatives are known to exhibit a wide range of biological activities, and their incorporation into a pyridine framework can significantly influence their pharmacokinetic and pharmacodynamic properties. This guide aims to provide a detailed theoretical spectroscopic profile and a practical synthetic methodology to support the scientific community in exploring the potential of this compound.

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. These predictions are intended to aid in the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-6 (Pyridine) |

| ~7.40 | d | 1H | H-4 (Pyridine) |

| ~4.50 | br s | 2H | -NH₂ |

| ~6.00 | br s | 1H | -NH- |

| ~2.25 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-2 (Pyridine) |

| ~110.0 | C-3 (Pyridine) |

| ~145.0 | C-4 (Pyridine) |

| ~130.0 | C-5 (Pyridine) |

| ~148.0 | C-6 (Pyridine) |

| ~17.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium | N-H Stretch (Hydrazine) |

| 3050 - 3000 | Weak | C-H Stretch (Aromatic) |

| 2950 - 2850 | Weak | C-H Stretch (Aliphatic) |

| 1620 - 1580 | Strong | C=N, C=C Stretch (Pyridine) |

| 1500 - 1400 | Medium | C=C Stretch (Pyridine) |

| 1100 - 1000 | Medium | C-N Stretch |

| 800 - 700 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z (Relative Intensity, %) | Assignment |

| 201/203 (M⁺/M⁺+2) | Molecular Ion Peak (presence of Bromine) |

| 186/188 | [M - NH₂]⁺ |

| 122 | [M - Br]⁺ |

| 107 | [M - Br - NH₂]⁺ |

Synthetic Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction of a suitable di-substituted pyridine with hydrazine hydrate. The following protocol is a generalized procedure that can be adapted and optimized.

Materials and Methods

-

Starting Material: 2,3-Dibromo-5-methylpyridine

-

Reagent: Hydrazine hydrate (60-80%)

-

Solvent: Ethanol or 1,4-Dioxane

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator, and standard glassware for workup and purification.

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-Dibromo-5-methylpyridine (1.0 eq) in ethanol.

-

Addition of Reagent: To the stirred solution, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Logical Relationship of Spectroscopic Characterization

The characterization of the final product relies on the logical interpretation and correlation of data from various spectroscopic techniques.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. The presented data, although predictive, offers a strong basis for the characterization of this compound. The detailed experimental protocol and workflow visualizations are designed to assist researchers in the practical synthesis and purification of this promising molecule. Further experimental validation of the data presented herein is encouraged to build upon this foundational work and to fully unlock the potential of this compound in the field of drug discovery and development.

Characterization of (3-Bromo-5-methylpyridin-2-yl)hydrazine: A Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the chemical compound (3-Bromo-5-methylpyridin-2-yl)hydrazine. Due to the limited availability of public experimental data for this specific molecule, this document outlines the anticipated spectral characteristics based on established principles of organic spectroscopy and data from analogous structures. Furthermore, it details standardized experimental protocols for acquiring such data, serving as a practical reference for researchers in organic synthesis and drug development.

Anticipated Spectroscopic Data

The structural features of this compound—a substituted pyridine ring with a bromine atom, a methyl group, and a hydrazine group—dictate its expected spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Expected ¹H NMR Data:

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the methyl and hydrazine groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridine-H4 | 7.5 - 7.8 | Doublet (d) | ~2-3 |

| Pyridine-H6 | 7.8 - 8.1 | Doublet (d) | ~2-3 |

| Hydrazine-NH | 4.0 - 5.0 | Broad Singlet (br s) | N/A |

| Hydrazine-NH₂ | 6.0 - 7.0 | Broad Singlet (br s) | N/A |

| Methyl-CH₃ | 2.2 - 2.4 | Singlet (s) | N/A |

Expected ¹³C NMR Data:

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronegativity of the attached atoms and the overall electronic structure.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine-C2 | 155 - 160 |

| Pyridine-C3 | 110 - 115 |

| Pyridine-C4 | 140 - 145 |

| Pyridine-C5 | 130 - 135 |

| Pyridine-C6 | 145 - 150 |

| Methyl-CH₃ | 15 - 20 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Expected Mass Spectrometry Data:

The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 pattern for the molecular ion and any bromine-containing fragments.

| Ion | Description | Expected m/z | Key Features |

| [M]⁺ | Molecular Ion | 201/203 | Isotopic pattern for one bromine atom |

| [M-NH₂]⁺ | Fragment | 185/187 | Loss of the amino group |

| [M-N₂H₃]⁺ | Fragment | 170/172 | Loss of the hydrazine group |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often suitable for hydrazine compounds as it can slow down the exchange of the -NH protons.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A range of -2 to 12 ppm is generally sufficient.

-

-

Instrumental Parameters (¹³C NMR):

-

Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048 scans are typically required due to the lower natural abundance of ¹³C.

-

Spectral Width: A range of 0 to 200 ppm is standard for most organic compounds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the reference standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish connectivity.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

-

Instrumentation and Ionization:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule. Atmospheric pressure chemical ionization (APCI) can also be used.

-

Mode: Positive ion mode is expected to be most effective for protonating the basic nitrogen atoms of the pyridine and hydrazine moieties.

-

-

Data Acquisition:

-

Mass Range: Scan a mass range that includes the expected molecular ion, for instance, m/z 50-500.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Analysis:

-

Identify the molecular ion peak and its characteristic isotopic pattern.

-

Use high-resolution data to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain further structural information. Tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion and induce fragmentation, providing more detailed structural insights.

-

-

Workflow and Data Integration

The characterization of a novel or synthesized compound like this compound follows a logical progression from synthesis to structural confirmation.

Caption: Workflow for the synthesis, purification, and structural characterization of a chemical compound.

This comprehensive approach, integrating both NMR and mass spectrometry, is fundamental in modern chemical research and drug development for the unambiguous identification and characterization of molecules.

An In-depth Technical Guide on (3-Bromo-5-methylpyridin-2-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the heterocyclic compound (3-Bromo-5-methylpyridin-2-yl)hydrazine. Due to its structural motifs—a substituted pyridine ring and a hydrazine group—this molecule is of interest to researchers in medicinal chemistry and materials science. This document compiles available data from chemical suppliers and scientific databases to serve as a foundational resource for professionals working with this compound.

Core Physical and Chemical Properties

This compound is a substituted pyridine derivative. While extensive experimental data on its physical properties is not widely published in peer-reviewed literature, information from commercial suppliers provides a baseline for its characterization.

Table 1: Physical and Chemical Characteristics of this compound

| Property | Value | Source |

| CAS Number | 1289007-61-9 | |

| Molecular Formula | C₆H₈BrN₃ | |

| Molecular Weight | 202.05 g/mol | N/A |

| Appearance | Light yellow solid (for a related compound, 3-Amino-5-bromo-2-methylpyridine) | [1] |

| Melting Point | 108 - 109 °C (for a related compound, 3-Amino-5-bromo-2-methylpyridine) | [1] |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | [2] |

Note: Data for appearance and melting point are for the related compound 3-Amino-5-bromo-2-methylpyridine (CAS 914358-73-9) and may serve as an estimate.

Spectroscopic Data

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not extensively documented in publicly accessible literature. However, general methods for the synthesis of hydrazinopyridine derivatives can provide a foundational understanding for its preparation.

A common route to synthesize hydrazinopyridines involves the nucleophilic substitution of a leaving group (such as a halogen) on the pyridine ring with hydrazine hydrate. For example, 2-chloropyridine derivatives can react with hydrazine hydrate to yield the corresponding 2-hydrazinopyridine.[4]

Another established method is the palladium-catalyzed amination of 2-halopyridines with protected hydrazine derivatives, which offers a direct route to protected hydrazinopyridines suitable for further functionalization.[4]

A potential synthetic pathway for this compound could start from a corresponding 2-halo-3-bromo-5-methylpyridine precursor. The workflow for such a synthesis is illustrated below.

Safety and Handling

Safety data sheets (SDS) for this compound are not widely available. However, based on the SDS for related compounds like 5-Bromo-2-methyl-3-nitropyridine and 3-Bromo-2-methylpyridine, the following precautions should be considered.[1][5][6]

Table 2: General Safety and Handling Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety goggles or face shield), and a lab coat.[5][6] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use in a well-ventilated area or under a fume hood to prevent inhalation of dust or vapors.[5][6] |

| Storage | Store in a tightly closed container in a cool, dry, and dark place.[2] For long-term storage, keeping it under an inert atmosphere in a freezer is recommended.[2] |

| First Aid (General) | If on skin: Wash with plenty of water. If irritation occurs, seek medical attention.[1][5] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][5] If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[1][5] If swallowed: Rinse mouth and seek medical advice.[6] |

Applications in Research and Development

Hydrazine derivatives of heterocyclic compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the reactive hydrazine group allows for the construction of various heterocyclic systems, such as pyrazoles, triazoles, and pyridazines. The bromo- and methyl-substituents on the pyridine ring offer sites for further chemical modification, making this compound a potentially versatile building block in drug discovery and materials science. For instance, substituted pyridines are core structures in many pharmaceuticals, and the introduction of a hydrazine moiety can be a key step in the synthesis of novel therapeutic agents.[4]

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry. While comprehensive, publicly available data on its physical properties and detailed experimental protocols are limited, information from chemical suppliers and knowledge of related compounds provide a useful starting point for researchers. Standard laboratory safety precautions should be observed when handling this compound. Further research is needed to fully characterize its physical properties, optimize its synthesis, and explore its potential applications.

References

- 1. fishersci.com [fishersci.com]

- 2. 1289007-61-9|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

Technical Guide: Stability and Storage of (3-Bromo-5-methylpyridin-2-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Bromo-5-methylpyridin-2-yl)hydrazine. The information herein is collated from publicly available data from chemical suppliers and scientific literature on related hydrazine compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who handle or utilize this compound.

Core Stability and Storage Recommendations

This compound is a substituted pyridinylhydrazine that, like many hydrazine derivatives, is susceptible to degradation under certain environmental conditions. Proper storage and handling are paramount to ensure its integrity and prevent the formation of impurities.

Recommended Storage Conditions

To maintain the stability of this compound, the following storage conditions are recommended based on information from multiple chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a freezer, under -20°C | Minimizes thermal degradation and slows down potential decomposition reactions. |

| Light | Keep in a dark place | Protects the compound from photodegradation, as aromatic and hydrazine compounds can be light-sensitive. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidation, as hydrazines are known to be susceptible to oxidation by atmospheric oxygen. |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric gases. |

Known Incompatibilities and Hazards

While specific incompatibility data for this compound is limited, general knowledge of hydrazine chemistry suggests avoiding contact with the following:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Metal Ions: Certain metal ions can catalyze the decomposition of hydrazines.[1]

-

Acids and Bases: Stability of hydrazine derivatives can be pH-dependent.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

Experimental Protocols for Stability Assessment

To comprehensively understand the stability profile of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products. The following are proposed experimental protocols based on general practices for pharmaceutical compounds.

Forced Degradation Study Protocol

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 60°C for 48 hours.

-

Photostability: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., in accordance with ICH Q1B guidelines).

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound in the stressed samples to ensure that the chromatographic peak corresponds to a single component. Calculate the mass balance to account for all the material after degradation.

Proposed HPLC Method for Stability Testing

Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Visualizing Stability and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the stability assessment process and a potential degradation pathway.

References

An In-depth Technical Guide to the Reactivity of the Hydrazine Group in Pyridinylhydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinylhydrazines are a class of heterocyclic compounds characterized by a pyridine ring substituted with a hydrazine (-NHNH₂) group. This structural motif is of significant interest in medicinal chemistry and drug development due to its versatile reactivity and ability to act as a key pharmacophore or a synthetic intermediate for a wide array of biologically active molecules.[1] The unique electronic interplay between the electron-deficient pyridine ring and the nucleophilic hydrazine group governs the compound's chemical behavior and applications.

This guide provides a comprehensive overview of the core reactivity of the hydrazine group in pyridinylhydrazines, focusing on its electronic properties, common chemical transformations, and relevance in the synthesis of pharmaceutical agents. It includes quantitative data, detailed experimental protocols, and workflow diagrams to support researchers in their synthetic and drug discovery endeavors.

Electronic Properties and Basicity

The reactivity of the hydrazine group is fundamentally dictated by the lone pairs of electrons on its two adjacent nitrogen atoms, termed the α-nitrogen (Nα, attached to the pyridine ring) and the β-nitrogen (Nβ, the terminal NH₂). The pyridine ring is an electron-withdrawing system, which significantly influences the electron density and nucleophilicity of these nitrogen atoms.

-

Inductive and Mesomeric Effects: The pyridine ring exerts a strong negative inductive (-I) and mesomeric (-M) effect, particularly when the hydrazine group is at the 2- or 4-position. This withdrawal of electron density deactivates the Nα atom, making it less nucleophilic and less basic compared to the Nβ atom.

-

Nucleophilicity: The terminal Nβ atom, being further from the electron-withdrawing ring, retains greater electron density and is the primary site of nucleophilic attack in most reactions, such as alkylation and acylation.

-

Basicity (pKa): The pKa value of a pyridinylhydrazine reflects the protonation of the most basic center, which is typically the Nβ atom or the pyridine ring nitrogen. The electron-withdrawing nature of the hydrazine group also reduces the basicity of the pyridine nitrogen compared to pyridine itself.

Table 1: Physicochemical Properties of Pyridinylhydrazines

| Compound | CAS Number | Predicted pKa | Molecular Formula | Key Features |

| 2-Hydrazinopyridine | 4930-98-7 | 9.72 ± 0.70[2] | C₅H₇N₃ | Nα is significantly influenced by the ring nitrogen.[1][3] |

| 3-Hydrazinopyridine | 42166-50-7 | 8.65 ± 0.70 (for chloro-derivative)[4] | C₅H₇N₃ | Electronic effects are primarily inductive.[5] |

| 4-Hydrazinopyridine | 27256-91-3 | Not Available | C₅H₇N₃ | Strong mesomeric effect deactivates Nα.[6][7] |

Note: Experimental pKa values are scarce in the literature; predicted values are provided for estimation.

Key Reactions of the Hydrazine Moiety

The dual nucleophilic nature of the hydrazine group makes it a versatile functional group for constructing a variety of chemical structures.

Condensation with Carbonyl Compounds

One of the most fundamental reactions of pyridinylhydrazines is their condensation with aldehydes and ketones to form pyridinylhydrazones. This reaction is typically fast and high-yielding, proceeding through nucleophilic attack of the terminal Nβ atom on the carbonyl carbon, followed by dehydration. These hydrazones are often stable, crystalline solids and serve as crucial intermediates for further cyclization reactions.[8]

Acylation

Pyridinylhydrazines readily react with acylating agents such as acid chlorides and anhydrides. The reaction occurs selectively at the more nucleophilic Nβ atom to form N'-acyl-N-(pyridinyl)hydrazines. In peptide synthesis, hydrazides are important intermediates for azide coupling methods.[9]

Alkylation

Alkylation with alkyl halides also occurs preferentially at the Nβ position. However, controlling the extent of alkylation can be challenging, with the potential for mono-, di-, and even tri-alkylation, as well as competing Nα-alkylation under certain conditions.

Cyclization Reactions

The true synthetic utility of pyridinylhydrazines is most evident in their use as precursors for heterocyclic synthesis. The[10][11]-diamine system of the hydrazine group is perfectly suited for cyclocondensation reactions.

-

Pyrazole Synthesis (Knorr Synthesis): Reaction with 1,3-dicarbonyl compounds is a classic and robust method to form substituted pyrazoles.[12][13] The pyridinyl moiety can be appended to the N1 position of the resulting pyrazole ring, a common scaffold in pharmaceuticals.

-

Pyridazinone Synthesis: Cyclocondensation with γ-ketoacids or related 1,4-dicarbonyl systems yields pyridazinone derivatives, another important heterocyclic core in drug discovery.[14]

-

Triazole Synthesis: Oxidative cyclization of hydrazones derived from acyl halides or other suitable precursors can lead to the formation of triazolopyridines.[15]

dot

Caption: General reactivity pathways of the pyridinylhydrazine moiety.

Applications in Drug Development & Medicinal Chemistry

The pyridinylhydrazine scaffold is integral to the development of novel therapeutics. Its derivatives have shown a wide range of biological activities, including antitumor and antiviral properties.[1]

-

Scaffold Hopping and Bioisosterism: The resulting heterocyclic products, such as pyrazoles and pyridazines, are considered "privileged structures" in medicinal chemistry. They can mimic the spatial and electronic properties of other functional groups, allowing for scaffold hopping to optimize drug-like properties.

-

Case Study: Isoniazid: Isoniazid, an essential antituberculosis drug, is a hydrazide derivative of isonicotinic acid (pyridine-4-carboxylic acid). Its mechanism involves metabolic activation within the mycobacterium. However, in humans, its metabolism can lead to hepatotoxicity. The primary metabolic pathway involves N-acetylation of the hydrazine group by N-acetyltransferase 2 (NAT2).[10][11][16] The resulting acetylhydrazine can be further metabolized by Cytochrome P450 enzymes (like CYP2E1) into reactive species that cause cellular damage.[17][18] Understanding this pathway is critical for managing patient safety and developing less toxic analogues.

dot

Caption: Metabolic activation and toxicity pathway of Isoniazid.

Experimental Protocols

The following protocols are generalized methodologies for common reactions involving pyridinylhydrazines. Researchers should optimize conditions based on the specific substrates used.

General Protocol for Pyridinylhydrazone Synthesis

This protocol describes the condensation reaction between a pyridinylhydrazine and an aldehyde/ketone.

Materials:

-

Pyridinylhydrazine derivative (1.0 eq)

-

Aldehyde or ketone (1.0-1.1 eq)

-

Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

-

Optional: Acid catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

-

Dissolve the pyridinylhydrazine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the aldehyde or ketone to the solution. If the reaction is slow, add the acid catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a precipitate often forms. If not, cool the mixture in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold solvent to remove impurities.

-

Dry the product under vacuum to obtain the pure pyridinylhydrazone.

dot

Caption: A typical experimental workflow for pyridinylhydrazone synthesis.

Protocol for Knorr Pyrazole Synthesis

This protocol outlines the cyclocondensation of a pyridinylhydrazine with a 1,3-dicarbonyl compound.[12][19]

Materials:

-

Pyridinylhydrazine derivative (1.0 eq)

-

1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (1.0 eq)

-

Solvent (e.g., Ethanol, Acetic Acid, or Toluene)

-

Acid catalyst (e.g., glacial acetic acid, HCl, or H₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound in the selected solvent.

-

Add the pyridinylhydrazine derivative to the solution, followed by the acid catalyst. Note: The initial condensation can be exothermic.

-

Heat the reaction mixture to reflux and maintain for 1-4 hours.

-

Monitor the disappearance of the starting materials using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water with stirring to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure N-pyridinyl pyrazole.

Table 2: Representative Reaction Conditions and Yields

| Reactant 1 | Reactant 2 | Product Type | Solvent | Conditions | Yield (%) | Reference |

| 2-Hydrazinopyridine | 2-Bromopyridine | N,N'-bis(pyridin-2-yl)hydrazine | N/A | 100 °C, 2h | ~100% | [3] |

| 3-Chloro-2-hydrazinopyridine | Hydrazine Hydrate | 3-Chloro-2-hydrazinopyridine | Polar Solvent | Reflux, 4-8h | 95-99% | [4] |

| 2-Hydrazino-6-fluoropyridine | Hydrochloric Acid | Hydrazinecarboxamide | Water | 35 °C | N/A | |

| Phenylhydrazine | Ethyl Benzoylacetate | Pyrazolone | 1-Propanol / Acetic Acid | 100 °C, 1h | High | [12][19] |

| Hydrazide-hydrazone | Cyclohexanone | Tetrahydrobenzothiophene | Ethanol / TEA / Sulfur | Reflux, 3h | 70% | [8] |

Note: Yields are highly substrate-dependent and the table provides examples from related syntheses.

Conclusion

The hydrazine group in pyridinylhydrazines is a potent and versatile functional handle for chemical synthesis. Its reactivity, modulated by the pyridine ring, allows for the efficient construction of hydrazones and a diverse range of N-heterocycles, particularly pyrazoles and pyridazinones. These products are of immense value in drug discovery, serving as core scaffolds for new therapeutic agents. A thorough understanding of the reaction mechanisms, potential metabolic pathways, and optimized experimental protocols is essential for researchers and scientists aiming to leverage the unique chemistry of pyridinylhydrazines in the development of next-generation pharmaceuticals.

References

- 1. guidechem.com [guidechem.com]

- 2. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]

- 5. 3-Hydrazinopyridine | C5H7N3 | CID 10909519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

- 7. 4-Hydrazinopyridine | C5H7N3 | CID 416631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Knorr Pyrazole Synthesis [drugfuture.com]

- 13. iglobaljournal.com [iglobaljournal.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Association of Isoniazid-metabolizing Enzyme Genotypes and Isoniazid-induced Hepatotoxicity in Tuberculosis Patients | In Vivo [iv.iiarjournals.org]

- 16. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoniazid Toxicity(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. prepchem.com [prepchem.com]

The Influence of Substituents on the Pyridine Ring: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of Electronic Effects, Reactivity, and Spectroscopic Signatures for Drug Discovery and Scientific Advancement

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and versatile reactivity. The introduction of substituents onto the pyridine ring profoundly alters its electron density distribution, thereby modulating its basicity, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the electronic effects of substituents on the pyridine ring, offering a valuable resource for researchers, scientists, and drug development professionals. We delve into the quantitative measures of these effects, detailed experimental protocols for their determination, and the visualization of key chemical and biological processes.

Quantifying Electronic Effects: Hammett Constants and pKa Values

The electronic influence of a substituent on the pyridine ring can be quantitatively described by Hammett substituent constants (σ) and acid dissociation constants (pKa).

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = ρσ, provides a framework for quantifying the effect of substituents on the reaction rates and equilibrium constants of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating electron-withdrawing groups (EWGs) and negative values indicating electron-donating groups (EDGs). The reaction constant, ρ, reflects the sensitivity of a particular reaction to substituent effects.

The electronic effects are further dissected into inductive (field) and resonance effects. For substituents on the pyridine ring, the position of substitution (2-, 3-, or 4-) significantly impacts these effects.

Table 1: Hammett Substituent Constants (σm and σp) for Common Substituents

| Substituent | σm | σp |

| -NH₂ | -0.16 | -0.66 |

| -OH | 0.12 | -0.37 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -CF₃ | 0.43 | 0.54 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

| -COCH₃ | 0.38 | 0.50 |

| -COOH | 0.37 | 0.45 |

| -COOCH₃ | 0.37 | 0.45 |

Note: These values are generally for substituted benzenes but are widely used as approximations for substituted pyridines.

Acidity and Basicity: The Role of pKa

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic. The basicity of pyridine is quantified by the pKa of its conjugate acid, the pyridinium ion. Substituents dramatically influence this basicity. Electron-donating groups increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity (higher pKa). Conversely, electron-withdrawing groups decrease the electron density at the nitrogen, reducing basicity (lower pKa).

Table 2: pKa Values for Monosubstituted Pyridines

| Substituent | 2-substituted pKa | 3-substituted pKa | 4-substituted pKa |

| -NH₂ | 7.19 | 5.98 | 9.11 |

| -OH | 0.75 (pKa1), 11.62 (pKa2) | 4.86 (pKa1), 8.72 (pKa2) | 3.27 (pKa1), 11.09 (pKa2) |

| -OCH₃ | 3.28 | 4.88 | 6.62 |

| -CH₃ | 5.97 | 5.68 | 6.02 |

| -H | 5.23 | 5.23 | 5.23 |

| -F | -0.44 | 2.97 | 1.30 |

| -Cl | 0.72 | 2.84 | 3.83 |

| -Br | 0.90 | 2.84 | 3.81 |

| -I | 1.82 | 3.25 | 3.90 |

| -CF₃ | - | 1.60 | 3.60 |

| -CN | -0.26 | 1.45 | 1.90 |

| -NO₂ | -2.50 | 0.81 | 1.61 |

| -COCH₃ | 1.32 | 3.23 | 3.51 |

| -COOH | 1.04 (pKa1), 5.38 (pKa2) | 2.82 (pKa1), 4.73 (pKa2) | 3.44 (pKa1), 4.96 (pKa2) |

Spectroscopic Characterization of Substituted Pyridines

Spectroscopic techniques are indispensable for elucidating the structure and electronic properties of substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of each nucleus in the molecule. The chemical shifts (δ) are particularly sensitive to the electron density around the nuclei.

-

¹H NMR: Electron-donating groups generally cause an upfield shift (lower ppm) of the ring proton signals, while electron-withdrawing groups cause a downfield shift (higher ppm).

-

¹³C NMR: The chemical shifts of the ring carbons are also strongly influenced by substituents. The effect is most pronounced at the ipso-, ortho-, and para-positions.

Table 3: ¹³C NMR Chemical Shifts (ppm) for 4-Substituted Pyridines (in CDCl₃)

| Substituent | C-2,6 | C-3,5 | C-4 |

| -H | 150.5 | 124.2 | 136.2 |

| -CH₃ | 149.9 | 125.0 | 147.0 |

| -Cl | 151.0 | 124.6 | 143.5 |

| -Br | 151.3 | 126.1 | 133.5 |

| -OCH₃ | 151.4 | 110.1 | 164.5 |

| -CN | 151.5 | 125.0 | 122.1 |

| -NO₂ | 151.2 | 124.2 | 152.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups and probing the bonding characteristics within a molecule. The vibrational frequencies of the pyridine ring and the substituent functional groups are sensitive to electronic effects.

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for Substituted Pyridines

| Vibrational Mode | Unsubstituted Pyridine | Effect of Electron-Donating Groups | Effect of Electron-Withdrawing Groups |

| C-H stretching (aromatic) | 3100-3000 | Little change | Little change |

| C=C/C=N ring stretching | ~1580, ~1480, ~1435 | Slight decrease in frequency | Slight increase in frequency |

| C-H in-plane bending | ~1220, ~1150, ~1070, ~1030 | Shifts can be observed | Shifts can be observed |

| C-H out-of-plane bending | ~750, ~700 | Shifts to lower frequency | Shifts to higher frequency |

| Substituent-specific modes | - | Dependent on the group | Dependent on the group |

Note: The fingerprint region (below 1500 cm⁻¹) is often complex but contains valuable information about the overall molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) of pyridine and its derivatives are influenced by substituents that affect the energy of the π and n orbitals. Electron-donating groups tend to cause a bathochromic shift (to longer wavelengths), while electron-withdrawing groups can cause either a bathochromic or hypsochromic shift (to shorter wavelengths) depending on the nature of the electronic transition.

Reactivity of Substituted Pyridines

The electronic nature of substituents governs the regioselectivity and rate of chemical reactions involving the pyridine ring.

Electrophilic Aromatic Substitution

The pyridine ring is less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack is generally disfavored at the 2- and 4-positions because the intermediate carbocations would place a positive charge on the already electron-deficient nitrogen atom. Therefore, electrophilic substitution typically occurs at the 3-position.

-

Activating groups (EDGs) at the 2-, 3-, or 4-position increase the rate of electrophilic substitution.

-

Deactivating groups (EWGs) further decrease the reactivity of the ring towards electrophiles.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The intermediate Meisenheimer complex is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.

-

Electron-withdrawing groups at the 2- or 4-position significantly enhance the rate of nucleophilic substitution by further stabilizing the anionic intermediate.

-

Electron-donating groups decrease the reactivity towards nucleophiles.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substituted pyridine.

Materials:

-

Substituted pyridine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a known amount of the substituted pyridine and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Record the initial pH of the solution.

-

Titrate the pyridine solution with the standardized HCl solution, adding small increments (e.g., 0.1-0.5 mL) of the titrant.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH changes significantly and then begins to level off again, well past the equivalence point.

-

Plot the pH (y-axis) versus the volume of HCl added (x-axis) to obtain a titration curve.

-

Determine the volume of HCl at the half-equivalence point. The pH at this point is equal to the pKa of the pyridinium ion.

Determination of Hammett Constants using ¹H NMR Spectroscopy

Objective: To determine the Hammett constant (σ) of a substituent on the pyridine ring by correlating the chemical shift of a probe proton with known σ values.

Materials:

-

A series of 4-substituted N-(pyridin-4-yl)acetamides (or a similar system where a proton's chemical shift is sensitive to the substituent)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Synthesize a series of N-(4-substituted-phenyl)acetamides and the corresponding N-(pyridin-4-yl)acetamide.

-

Prepare NMR samples of each compound by dissolving a small amount in DMSO-d₆.

-

Acquire the ¹H NMR spectrum for each sample.

-

Identify the chemical shift of the amide proton (N-H) for each compound.

-

Create a Hammett plot by plotting the chemical shifts of the amide protons of the substituted anilides (y-axis) against the known Hammett σ values for the corresponding substituents (x-axis).

-

Perform a linear regression on the data to obtain the equation of the line (y = mx + c), where 'm' is the reaction constant (ρ).

-

Measure the chemical shift of the amide proton for the N-(pyridin-4-yl)acetamide.

-

Using the equation from the Hammett plot, calculate the σ value for the 4-pyridyl group.

FT-IR Spectroscopic Analysis

Objective: To obtain the infrared spectrum of a substituted pyridine to identify functional groups and analyze bonding characteristics.

Materials:

-

Substituted pyridine sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (for solid samples using KBr pellet method):

-

Thoroughly dry the KBr to remove any moisture.

-

In the agate mortar, grind a small amount of the substituted pyridine sample (1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the pellet press die.

-

Apply pressure to the die to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample.

-

Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands.

Visualizing Key Concepts

Graphical representations are invaluable for understanding complex relationships and processes. The following diagrams were generated using the DOT language.

Electronic Effects of Substituents

Caption: Influence of electron-donating and -withdrawing groups on pyridine basicity.

Experimental Workflow: Synthesis of 2,4,6-Trisubstituted Pyridines

Caption: General workflow for the synthesis of 2,4,6-trisubstituted pyridines.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by a Pyridine-Based Drug

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyridine-based inhibitor.[1][2][]

Conclusion

The electronic effects of substituents on the pyridine ring are a fundamental aspect of its chemistry, profoundly influencing its physical properties, spectroscopic signatures, and reactivity. A thorough understanding of these effects, quantified by parameters like Hammett constants and pKa values, is crucial for the rational design of novel pyridine-based molecules with desired functionalities. This guide has provided a comprehensive overview of these principles, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. For researchers in drug discovery and materials science, harnessing this knowledge will continue to be a key driver of innovation and the development of next-generation therapeutics and advanced materials.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3-Bromo-5-methylpyridin-2-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (3-bromo-5-methylpyridin-2-yl)hydrazine, a valuable intermediate in the development of pharmaceutical compounds and other fine chemicals. The synthesis is based on established chemical principles involving the diazotization of an amino-pyridine precursor followed by reduction.

Chemical Reaction Scheme

The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-3-bromo-5-methylpyridine:

-

Diazotization: The primary amino group of 2-amino-3-bromo-5-methylpyridine is converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures.

-

Reduction: The intermediate diazonium salt is then reduced to the target hydrazine derivative using a suitable reducing agent, such as tin(II) chloride.

Quantitative Data Summary

The following table summarizes the key reagents and their molar quantities required for the synthesis, based on a representative laboratory scale.

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |

| 2-Amino-3-bromo-5-methylpyridine | 187.04 | 5.00 g | 0.0267 | 1.0 |

| Concentrated HCl | 36.46 | 25 mL | - | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.03 g | 0.0294 | 1.1 |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 18.1 g | 0.0802 | 3.0 |

Experimental Protocol

Safety Precautions:

-

This procedure should be carried out by trained personnel in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

-

Handle concentrated acids and bromine-containing compounds with extreme care.

Materials and Reagents:

-

2-Amino-3-bromo-5-methylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Equipment:

-